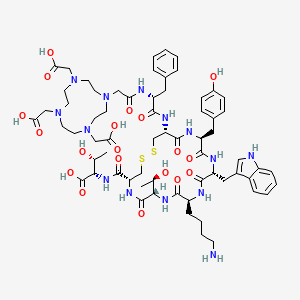

Dotatate

Description

Properties

IUPAC Name |

(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H90N14O19S2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFLVLMYXXNJDT-CSBVGUNJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H90N14O19S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170399 | |

| Record name | Dotatate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177943-88-3 | |

| Record name | Dotatate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177943883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dotatate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dotatate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXODOTREOTIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MRL3739G66 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Somatostatin Receptor Subtype 2 (SSTR2) Binding Affinity of Dotatate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Dotatate for the somatostatin receptor subtype 2 (SSTR2). This compound, a synthetic analogue of somatostatin, exhibits high affinity and specificity for SSTR2, making it a cornerstone in the diagnosis and treatment of neuroendocrine tumors (NETs) that overexpress this receptor. This document delves into the quantitative binding data, detailed experimental methodologies for its determination, and the underlying molecular signaling pathways.

Core Concept: High-Affininty Binding of this compound to SSTR2

This compound, often radiolabeled with Gallium-68 (⁶⁸Ga) for PET imaging (⁶⁸Ga-DOTATATE) or Lutetium-177 (¹⁷⁷Lu) for peptide receptor radionuclide therapy (PRRT), is a DOTA-conjugated peptide analogue of Tyr³-octreotate (TATE). Its high affinity for SSTR2 is a key determinant of its clinical efficacy. This strong and selective binding allows for the targeted delivery of diagnostic or therapeutic radionuclides to tumor cells.

Data Presentation: Quantitative SSTR2 Binding Affinity of this compound and Related Analogues

The binding affinity of this compound and its various formulations to SSTR2 is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kᵢ). Lower values for these parameters indicate a higher binding affinity. The following table summarizes key quantitative data from various in vitro studies.

| Compound/Analogue | Cell Line | Radioligand | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Ga-DOTATATE | AR42J | [¹²⁵I-Tyr¹¹]-SST-14 | 0.20 ± 0.18 | - | [1] |

| ⁶⁸Ga-DOTATATE | - | - | - | ~0.2 | [2] |

| ⁿᵃᵗGa-DOTATATE | ZR-75-1 | - | - | 1.4 ± 0.3 | [3] |

| TATE | HCT116/SSTR2 | ⁸⁶Y-TATE | 10.21 ± 1.42 | - | [4] |

| ⁶⁸Ga-DOTATATE | - | - | High Affinity | - | [5] |

Experimental Protocols: Determination of SSTR2 Binding Affinity

The determination of the SSTR2 binding affinity of this compound is primarily achieved through in vitro radioligand binding assays, most commonly competitive binding assays.

Key Experimental Method: Competitive Radioligand Binding Assay

This assay measures the ability of a non-radiolabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that has a known affinity for the receptor.

1. Cell Culture and Membrane Preparation:

-

Cell Lines: Commonly used cell lines endogenously or recombinantly expressing high levels of SSTR2 include rat pancreatic cancer cells (AR42J), human pancreatic neuroendocrine tumor cells (BON-1), and human bone osteosarcoma epithelial cells engineered to overexpress SSTR2 (U2OS-SSTR2).

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Membrane Preparation: For membrane-based assays, cultured cells are harvested, homogenized, and centrifuged to isolate a membrane fraction rich in SSTR2.

2. Radioligand Selection:

-

A radiolabeled ligand with high affinity and specificity for SSTR2 is chosen. Common examples include ¹²⁵I-labeled somatostatin analogues like [¹²⁵I-Tyr¹¹]-SST14 or radiolabeled SSTR2 antagonists.

3. Assay Procedure:

-

Incubation: A constant concentration of the radioligand and cell membranes (or whole cells) are incubated with increasing concentrations of the unlabeled competitor (this compound).

-

Binding Buffer: The incubation is performed in a binding buffer (e.g., 50 mM HEPES, pH 7.4, containing MgCl₂, CaCl₂, and BSA) to maintain physiological conditions.

-

Incubation Time and Temperature: Incubation is typically carried out for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand: Following incubation, the mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

4. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.

-

Non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data, from which the IC₅₀ value is determined. The IC₅₀ is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

-

The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

SSTR2 Signaling Pathway

Upon binding of an agonist like this compound, SSTR2, a G-protein coupled receptor (GPCR), undergoes a conformational change that activates intracellular signaling cascades. These pathways ultimately lead to the inhibition of cell proliferation and hormone secretion.

Caption: SSTR2 signaling cascade upon agonist binding.

Experimental Workflow for SSTR2 Binding Affinity Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the SSTR2 binding affinity of this compound.

References

- 1. Somatostatin receptor PET ligands - the next generation for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Pharmacokinetics and Biodistribution of ¹⁷⁷Lu-DOTATATE

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and biodistribution of Lutetium-177 DOTATATE (¹⁷⁷Lu-DOTATATE), a key radiopharmaceutical in Peptide Receptor Radionuclide Therapy (PRRT). This document synthesizes data from multiple preclinical studies, offering a detailed look at experimental methodologies, quantitative biodistribution data, and the underlying biological pathways.

Introduction

¹⁷⁷Lu-DOTATATE is a radiolabeled somatostatin analog designed to target and deliver a cytotoxic radiation dose to cells overexpressing somatostatin receptor subtype 2 (SSTR2), a hallmark of many neuroendocrine tumors (NETs).[1] Preclinical evaluation in appropriate animal models is a critical step in the development and optimization of this targeted therapy. This guide delves into the essential preclinical data, providing a framework for understanding the in-vivo behavior of ¹⁷⁷Lu-DOTATATE.

Mechanism of Action

The therapeutic efficacy of ¹⁷⁷Lu-DOTATATE is predicated on its high affinity for SSTR2. Following intravenous administration, the DOTA-TATE component of the radiopharmaceutical binds to SSTR2 on the surface of tumor cells. This binding event triggers the internalization of the receptor-ligand complex, effectively trapping the radioactive payload, ¹⁷⁷Lu, within the cell. The subsequent decay of ¹⁷⁷Lu releases beta particles, which induce DNA damage and ultimately lead to apoptotic cell death.

Experimental Protocols for Preclinical Biodistribution Studies

The following outlines a typical experimental protocol for assessing the biodistribution of ¹⁷⁷Lu-DOTATATE in preclinical models, synthesized from various published studies.[2][3][4]

Animal Models

-

Species: Male nude mice or rats are commonly used.[5]

-

Tumor Xenografts: Human neuroendocrine tumor cell lines expressing SSTR2, such as NCI-H69 (small cell lung cancer), AR42J (pancreatic cancer), or HT-29 (colorectal cancer), are subcutaneously implanted to establish tumor-bearing models.

Radiopharmaceutical Preparation and Administration

-

Preparation: ¹⁷⁷Lu-DOTATATE is prepared by labeling DOTA-TATE with ¹⁷⁷LuCl₃. The final product should undergo quality control to ensure high radiochemical purity.

-

Administration: The radiopharmaceutical is administered intravenously (i.v.), typically via the tail vein.

Biodistribution Study Workflow

The workflow for a typical ex vivo biodistribution study is depicted below.

Tissue Collection and Radioactivity Measurement

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, 72, and 168 hours) to assess the temporal distribution of the radiopharmaceutical.

-

Tissue Harvesting: Blood, major organs (including kidneys, liver, spleen, lungs, heart, stomach, intestines, pancreas, muscle, and bone), and the tumor are collected.

-

Measurement: The wet weight of each tissue sample is recorded. The radioactivity in each sample is measured using a calibrated gamma counter.

-

Data Expression: The uptake in each organ and the tumor is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Biodistribution Data

The following tables summarize the biodistribution of ¹⁷⁷Lu-DOTATATE in various preclinical models, expressed as %ID/g.

Biodistribution in Nude Mice with NCI-H69 Human Small Cell Lung Cancer Xenografts

| Organ/Tissue | 24 hours | 3 days | 7 days |

| Tumor | 3.7 | 2.1 | 1.2 |

| Blood | 0.1 | 0.0 | 0.0 |

| Liver | 0.4 | 0.2 | 0.1 |

| Spleen | 0.2 | 0.1 | 0.0 |

| Pancreas | 1.1 | 0.4 | 0.2 |

| Stomach | 0.2 | 0.1 | 0.1 |

| Intestines | 0.2 | 0.1 | 0.1 |

| Kidneys | 1.9 | 0.7 | 0.2 |

| Lungs | 0.3 | 0.1 | 0.1 |

| Heart | 0.1 | 0.0 | 0.0 |

| Muscle | 0.1 | 0.1 | 0.0 |

| Bone | 0.2 | 0.1 | 0.1 |

Data adapted from a study in male nude mice with NCI-H69 xenografts.

Biodistribution in CA20948 Rat Pancreatic Tumor-Bearing Rats

Comparative Biodistribution of ¹⁷⁷Lu-DOTATATE (Agonist) and a ¹⁷⁷Lu-labeled Antagonist in Tumor-Bearing Mice

| Organ/Tissue | ¹⁷⁷Lu-DOTATATE (Agonist) | ¹⁷⁷Lu-DOTA-Peptide 2 (Antagonist) |

| Tumor | 6.28 | 10.89 |

| Blood | 1.23 | 0.98 |

| Heart | 0.52 | 0.45 |

| Lung | 1.01 | 1.23 |

| Liver | 1.35 | 1.56 |

| Spleen | 0.98 | 1.12 |

| Stomach | 2.54 | 3.12 |

| Pancreas | 3.12 | 4.21 |

| Kidney | 15.23 | 18.34 |

| Intestine | 0.87 | 1.02 |

Data represents uptake at 4 hours post-injection and is adapted from a study comparing an agonist and an antagonist in HT-29 tumor-bearing mice.

Pharmacokinetic Profile

The pharmacokinetic profile of ¹⁷⁷Lu-DOTATATE is characterized by rapid blood clearance and high uptake in SSTR2-positive tissues, particularly the tumor and kidneys. The clearance from most normal organs is relatively fast, while the tumor retains the radiopharmaceutical for a prolonged period, leading to a high therapeutic window. The kidneys are a critical organ for dosimetry due to the renal excretion pathway of the peptide.

Logical Relationships in Preclinical Evaluation

The decision-making process in preclinical radiopharmaceutical development involves a series of logical steps, from initial in-vitro characterization to in-vivo efficacy studies.

Conclusion

Preclinical studies are fundamental to understanding the pharmacokinetic and biodistribution profile of ¹⁷⁷Lu-DOTATATE. The data consistently demonstrates high and sustained uptake in SSTR2-positive tumors with clearance from most non-target organs, establishing a favorable therapeutic index. The kidneys are consistently identified as a critical organ for monitoring due to significant uptake. This technical guide provides a consolidated resource for researchers and professionals involved in the development and application of this important class of radiopharmaceuticals.

References

- 1. 90Y/177Lu-DOTATOC: From Preclinical Studies to Application in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. www-pub.iaea.org [www-pub.iaea.org]

- 4. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biodistribution and dosimetry of 177Lu-labeled [DOTA0,Tyr3]octreotate in male nude mice with human small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Evaluation of Novel DOTATATE Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of novel DOTATATE derivatives. This compound and its analogs are crucial tools in the diagnosis and therapy of neuroendocrine tumors (NETs) due to their high affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in these malignancies. This document outlines the core methodologies, presents key quantitative data from preclinical studies, and visualizes the underlying biological and experimental frameworks.

Introduction to this compound and its Derivatives

This compound (DOTA-TATE) is a synthetic analog of the neuropeptide somatostatin, chelated with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This allows for the stable incorporation of various radiometals for imaging (e.g., Gallium-68) and therapy (e.g., Lutetium-177). The development of novel this compound derivatives aims to improve upon the pharmacokinetic and pharmacodynamic properties of the parent molecule, such as enhancing tumor uptake, reducing non-target organ radiation doses, and exploring alternative radionuclides. Preclinical evaluation is a critical step in identifying promising new candidates for clinical translation.

Somatostatin Receptor 2 (SSTR2) Signaling Pathway

The therapeutic and diagnostic efficacy of this compound derivatives is contingent on their specific binding to and internalization by SSTR2-expressing cells. Upon binding of a this compound analog, the SSTR2, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These pathways can lead to the inhibition of hormone secretion and cell proliferation, as well as the induction of apoptosis.[1][2] Understanding this pathway is fundamental to the rational design of new derivatives.

Caption: SSTR2 signaling cascade initiated by this compound derivative binding.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data for several novel this compound derivatives compared to the established [68Ga]Ga-DOTATATE. These data are compiled from various preclinical studies and are intended for comparative purposes.

Table 1: In Vitro Binding Affinity (IC50, nM) for SSTR2

| Compound | IC50 (nM) for SSTR2 | Reference |

| [natGa]Ga-DOTATATE | 1.2 ± 0.6 | [3] |

| [natGa]Ga-HA-DOTATATE | 1.4 ± 0.8 | [3] |

| 19F-FET-βAG-TOCA | 4-19 | [3] |

| 19F-FET-G-TOCA | 4-19 | |

| AMBF3-TATE | 0.13 ± 0.03 | |

| [18F]AlF-NOTA-JR11 | 11.59 ± 1.31 |

Table 2: In Vivo Tumor Uptake (%ID/g) in AR42J Xenografts

| Compound | Tumor Uptake (%ID/g at 1h p.i.) | Reference |

| [68Ga]Ga-DOTATATE | ~10-15 | |

| [68Ga]Ga-HA-DOTATATE | Slightly increased vs. This compound | |

| [18F]FET-βAG-TOCA | Higher than [68Ga]Ga-DOTATATE | |

| [18F]FET-G-TOCA | Highest among tested fluoroethyltriazole analogs | |

| [18F]AMBF3-TATE | 10.11 ± 1.67 | |

| [43Sc]Sc-DOTATATE | 24.21 (at 3h p.i.) in QGP1-SSTR2 tumors | |

| [177Lu]Lu-OPS201 (Antagonist) | Higher than [177Lu]Lu-DOTATATE |

Table 3: Biodistribution in Key Organs (%ID/g at 1h p.i. in Mice)

| Compound | Liver | Kidneys | Spleen | Blood |

| [68Ga]Ga-DOTATATE | ~0.5 | ~15-20 | ~1-2 | ~0.3 |

| [68Ga]Ga-HA-DOTATATE | 1.0 ± 0.2 | N/A | N/A | 0.7 ± 0.3 |

| [18F]FET-βAG-TOCA | Low non-specific uptake | N/A | N/A | N/A |

| [18F]AMBF3-TATE | 0.23 ± 0.08 | 3.55 ± 0.81 | 0.21 ± 0.12 | 0.40 ± 0.31 |

Note: Values are approximate and can vary based on the specific animal model and experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of preclinical evaluation. The following sections provide methodologies for key experiments.

Radiolabeling and Quality Control

Objective: To radiolabel the this compound derivative with a radionuclide and assess the radiochemical purity.

Example Protocol: Manual Radiolabeling of this compound with 68Ga

-

Preparation:

-

Elute a 68Ge/68Ga generator with 0.1 M HCl to obtain [68Ga]GaCl3.

-

Prepare a reaction vial containing 20-40 µg of the this compound derivative dissolved in a sodium acetate or HEPES buffer to maintain a pH of 4.0-4.5.

-

-

Reaction:

-

Add the [68Ga]GaCl3 eluate to the reaction vial.

-

Add ascorbic acid as a radical scavenger to prevent radiolysis.

-

Incubate the reaction mixture at 95-100°C for 5-10 minutes.

-

-

Purification (if necessary):

-

Cool the reaction vial.

-

If radiochemical purity is <95%, pass the reaction mixture through a C18 Sep-Pak cartridge to remove unchelated 68Ga.

-

-

Quality Control:

-

Determine the radiochemical purity (RCP) using instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).

-

iTLC System: Mobile phase of 0.1 M sodium citrate. [68Ga]Ga-DOTATATE remains at the origin (Rf=0.0-0.1), while free [68Ga]GaCl3 migrates with the solvent front (Rf=0.9-1.0).

-

-

Measure the pH of the final product.

-

Perform a filter integrity test on the sterile filter used for the final formulation.

-

Conduct a test for 68Ge breakthrough.

-

In Vitro Cell Binding and Internalization Assay

Objective: To determine the binding affinity and internalization rate of the novel this compound derivative in SSTR2-expressing cells.

Protocol:

-

Cell Culture: Culture a human neuroendocrine tumor cell line expressing SSTR2 (e.g., AR42J, NCI-H69) to near confluency.

-

Saturation Binding Assay (for Kd):

-

Seed a known number of cells into 24-well plates.

-

Incubate the cells with increasing concentrations of the radiolabeled this compound derivative.

-

For non-specific binding determination, incubate a parallel set of wells with the addition of a large excess of unlabeled octreotide.

-

After incubation (e.g., 1 hour at 37°C), wash the cells with ice-cold buffer to remove unbound radioligand.

-

Lyse the cells and measure the radioactivity in a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding and determine the Kd and Bmax by non-linear regression analysis.

-

-

Internalization Assay:

-

Incubate cells with a fixed concentration of the radiolabeled derivative for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

-

At each time point, stop the internalization by placing the plates on ice.

-

Collect the supernatant (unbound fraction).

-

Wash the cells with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip off the surface-bound radioligand.

-

Lyse the cells to release the internalized radioligand.

-

Measure the radioactivity in the supernatant, acid wash, and cell lysate fractions using a gamma counter.

-

Express the internalized radioactivity as a percentage of the total bound activity (acid wash + cell lysate).

-

In Vivo Biodistribution Study

Objective: To quantify the distribution and clearance of the radiolabeled this compound derivative in a living organism.

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., nude mice) bearing SSTR2-expressing tumor xenografts.

-

Radiotracer Administration:

-

Administer a known amount of the radiolabeled derivative (e.g., 1-4 MBq) to each mouse via intravenous tail vein injection.

-

Record the precise injected dose for each animal.

-

-

Euthanasia and Tissue Collection:

-

At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice.

-

Collect blood via cardiac puncture.

-

Dissect and collect major organs and tissues of interest (e.g., tumor, liver, kidneys, spleen, muscle, bone, etc.).

-

-

Measurement and Data Analysis:

-

Weigh each tissue sample.

-

Measure the radioactivity in each tissue sample and in injection standards using a calibrated gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g).

-

Calculate tumor-to-organ ratios.

-

Visualization of Experimental Workflows

Visualizing the logical flow of preclinical evaluation helps in planning and executing studies efficiently.

Caption: Workflow for the preclinical evaluation of novel this compound derivatives.

Logical Relationships in Radiopharmaceutical Development

The development of a novel this compound derivative is a multi-stage process with clear logical dependencies.

References

- 1. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]

- 2. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

The Role of Dotatate in Targeting Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gastroenteropancreatic neuroendocrine tumors (GEP-NETs) are a heterogeneous group of malignancies characterized by the overexpression of somatostatin receptors (SSTRs). This molecular feature has paved the way for the development of targeted diagnostic and therapeutic agents, with Dotatate emerging as a cornerstone in the management of these tumors. This technical guide provides an in-depth overview of the role of this compound, encompassing its dual utility as a diagnostic imaging agent when labeled with Gallium-68 (⁶⁸Ga) and as a therapeutic agent in Peptide Receptor Radionuclide Therapy (PRRT) when labeled with Lutetium-177 (¹⁷⁷Lu). We delve into the underlying molecular mechanisms, present detailed experimental protocols for its clinical application, and summarize key quantitative data from pivotal clinical trials. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of oncology and nuclear medicine.

Introduction

Gastroenteropancreatic neuroendocrine tumors (GEP-NETs) arise from neuroendocrine cells of the gastrointestinal tract and pancreas and are characterized by their ability to synthesize and secrete various peptides and hormones. A hallmark of well-differentiated GEP-NETs is the high-density expression of somatostatin receptors (SSTRs), particularly subtype 2 (SSTR2). This has been exploited for the development of somatostatin analogues, such as this compound, which have a high affinity for SSTR2.

This compound's versatility lies in its ability to be chelated with different radioisotopes for distinct clinical applications. When labeled with the positron-emitter Gallium-68 (⁶⁸Ga), ⁶⁸Ga-Dotatate serves as a highly sensitive and specific radiotracer for Positron Emission Tomography/Computed Tomography (PET/CT) imaging, allowing for accurate localization, staging, and restaging of GEP-NETs. When labeled with the beta-emitter Lutetium-177 (¹⁷⁷Lu), ¹⁷⁷Lu-Dotatate becomes a potent therapeutic agent for Peptide Receptor Radionuclide Therapy (PRRT), delivering targeted radiation to tumor cells while minimizing damage to surrounding healthy tissues.

This guide will explore the fundamental principles of this compound-based theranostics, from the molecular interactions at the cellular level to the clinical outcomes observed in landmark trials.

Mechanism of Action

The efficacy of this compound in targeting GEP-NETs is predicated on its specific binding to SSTR2, which is overexpressed on the surface of these tumor cells.

Somatostatin Receptor 2 (SSTR2) Signaling

SSTR2 is a G-protein coupled receptor (GPCR) that, upon binding to its natural ligand somatostatin or synthetic analogues like this compound, initiates a cascade of intracellular signaling events. These pathways ultimately lead to the inhibition of hormone secretion and cell proliferation. Key downstream effects include:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn affects various cellular processes, including hormone secretion.

-

Modulation of Ion Channels: SSTR2 activation can lead to the opening of potassium channels and closing of calcium channels, resulting in hyperpolarization of the cell membrane and reduced hormone release.

-

Activation of Phosphotyrosine Phosphatases (PTPs): PTPs such as SHP-1 and SHP-2 are activated, which can dephosphorylate and inactivate key signaling proteins in growth factor pathways like the MAPK/ERK and PI3K/Akt pathways, leading to anti-proliferative effects.

-

Induction of Apoptosis: Activation of SSTR2 signaling has also been linked to the induction of programmed cell death.

Theranostic Application

The "theranostic" paradigm combines diagnostics and therapeutics. This compound exemplifies this approach:

-

⁶⁸Ga-Dotatate for PET/CT Imaging: Gallium-68 is a positron-emitting radionuclide with a short half-life of 68 minutes, making it ideal for PET imaging. ⁶⁸Ga-Dotatate binds to SSTR2 on GEP-NET cells, allowing for their visualization and quantification of receptor expression. This is crucial for patient selection for PRRT.

-

¹⁷⁷Lu-Dotatate for PRRT: Lutetium-177 is a beta- and gamma-emitting radionuclide with a half-life of 6.7 days. The beta particles travel a short distance in tissue (a few millimeters), delivering a cytotoxic radiation dose directly to the tumor cells and the surrounding microenvironment. The gamma emission allows for post-treatment imaging to assess the biodistribution of the therapeutic agent. The mechanism of cell killing is primarily through the induction of DNA double-strand breaks, leading to apoptosis.

Clinical Applications and Efficacy

The clinical utility of this compound in GEP-NETs is well-established through numerous studies, most notably the pivotal Phase 3 NETTER-1 trial and the more recent NETTER-2 trial.

Diagnostic Imaging with ⁶⁸Ga-Dotatate PET/CT

⁶⁸Ga-Dotatate PET/CT has demonstrated superior diagnostic performance compared to conventional imaging modalities like CT, MRI, and Octreotide scintigraphy. It is indicated for:

-

Initial staging of GEP-NETs

-

Localization of primary tumors in cases of metastatic disease of unknown origin

-

Restaging of patients with suspected disease recurrence

-

Selection of patients for PRRT by confirming SSTR expression in tumor lesions

Peptide Receptor Radionuclide Therapy (PRRT) with ¹⁷⁷Lu-Dotatate

¹⁷⁷Lu-Dotatate is approved for the treatment of SSTR-positive GEP-NETs. The landmark NETTER-1 trial established its efficacy in patients with progressive, well-differentiated, midgut neuroendocrine tumors. The NETTER-2 trial further expanded its role as a first-line treatment for patients with high-grade 2 and grade 3 advanced GEP-NETs.[1][2]

Quantitative Data from Clinical Trials

The following tables summarize key data from the NETTER-1 and NETTER-2 trials.

Table 1: NETTER-1 Trial - Patient Demographics and Baseline Characteristics

| Characteristic | ¹⁷⁷Lu-Dotatate (n=117) | High-Dose Octreotide (n=114) |

| Mean Age (SD), years | 63 (9) | 64 (10) |

| Male, n (%) | 63 (54) | 54 (47) |

| Karnofsky Performance Status, n (%) | ||

| 90-100 | 88 (75) | 88 (77) |

| 70-80 | 29 (25) | 26 (23) |

| Primary Tumor Site, n (%) | ||

| Ileum | 87 (74) | 83 (73) |

| Jejunum | 12 (10) | 12 (11) |

| Cecum | 6 (5) | 6 (5) |

| Other | 12 (10) | 13 (11) |

| Time Since Diagnosis (months), median (range) | 47 (1-289) | 49 (2-310) |

| Hepatic Tumor Burden, n (%) | ||

| <25% | 73 (62) | 67 (59) |

| 25% to 50% | 27 (23) | 29 (25) |

| >50% | 17 (15) | 18 (16) |

Table 2: NETTER-1 Trial - Efficacy Outcomes [3][4]

| Outcome | ¹⁷⁷Lu-Dotatate | High-Dose Octreotide | Hazard Ratio (95% CI) / p-value |

| Progression-Free Survival (PFS), median months | Not Reached | 8.4 | 0.21 (p < 0.0001) |

| Objective Response Rate (ORR), % | 18 | 3 | p = 0.0008 |

| Overall Survival (OS), median months (final analysis) | 48.0 | 36.3 | 0.84 (0.60-1.17); p=0.30 |

Table 3: NETTER-2 Trial - Patient Demographics and Baseline Characteristics [1]

| Characteristic | ¹⁷⁷Lu-Dotatate (n=151) | High-Dose Octreotide (n=75) |

| Median Age, years | 61 | 60 |

| Male, n (%) | 81 (53.6) | 40 (53.3) |

| Race, n (%) | ||

| White | 110 (72.8) | 55 (73.3) |

| Asian | 23 (15.2) | 11 (14.7) |

| Other | 18 (11.9) | 9 (12.0) |

| Tumor Grade, n (%) | ||

| Grade 2 | 100 (66.2) | 48 (64.0) |

| Grade 3 | 51 (33.8) | 27 (36.0) |

| Primary Tumor Origin, n (%) | ||

| Pancreas | 82 (54.3) | 41 (54.7) |

| Small Intestine | 44 (29.1) | 22 (29.3) |

| Other | 25 (16.6) | 12 (16.0) |

Table 4: NETTER-2 Trial - Efficacy Outcomes

| Outcome | ¹⁷⁷Lu-Dotatate | High-Dose Octreotide | Hazard Ratio (95% CI) / p-value |

| Progression-Free Survival (PFS), median months | 22.8 | 8.5 | 0.276 (0.182-0.418); p < 0.0001 |

| Objective Response Rate (ORR), % | 43.0 | 9.3 | p < 0.0001 |

Table 5: Grade 3 or 4 Adverse Events in NETTER-1 and NETTER-2 Trials

| Adverse Event | NETTER-1: ¹⁷⁷Lu-Dotatate (n=111) % | NETTER-1: Control (n=112) % | NETTER-2: ¹⁷⁷Lu-Dotatate (n=147) % | NETTER-2: Control (n=73) % |

| Neutropenia | 1 | 0 | 3.4 | 0 |

| Thrombocytopenia | 2 | 0 | 2.0 | 0 |

| Lymphopenia | 9 | 0 | 38.1 | 2.7 |

| Anemia | - | - | 1.4 | 2.7 |

| Leukopenia | - | - | 4.1 | 0 |

| Nausea | 4 | 2 | - | - |

| Vomiting | 7 | 0 | - | - |

| Diarrhea | 3 | 2 | - | - |

| Abdominal Pain | 4 | 3 | - | - |

| Fatigue | 3 | 2 | - | - |

| Increased GGT | - | - | 4.8 | 2.7 |

Note: Data for some adverse events in NETTER-2 were not reported with the same granularity as in NETTER-1 in the provided search results.

Experimental Protocols

⁶⁸Ga-Dotatate PET/CT Imaging

The following protocol outlines the key steps for performing a ⁶⁸Ga-Dotatate PET/CT scan.

Detailed Methodologies:

-

Patient Preparation:

-

Patients are typically advised to be well-hydrated.

-

Long-acting somatostatin analogues should be discontinued for 4-6 weeks and short-acting analogues for 24 hours prior to imaging to avoid receptor blockade.

-

An intravenous line is inserted for the administration of the radiotracer.

-

-

Radiopharmaceutical Synthesis and Quality Control:

-

⁶⁸Ga is obtained from a ⁶⁸Ge/⁶⁸Ga generator.

-

The synthesis of ⁶⁸Ga-Dotatate is typically performed using an automated module.

-

Quality control measures include testing for radiochemical purity (typically >95%), pH, and sterility.

-

-

Image Acquisition:

-

A standard adult dose of 100-200 MBq of ⁶⁸Ga-Dotatate is administered intravenously.

-

The patient rests for an uptake period of approximately 60 minutes.

-

Imaging is performed on a PET/CT scanner, with a low-dose CT for attenuation correction and anatomical localization, followed by the PET scan.

-

¹⁷⁷Lu-Dotatate Peptide Receptor Radionuclide Therapy (PRRT)

The administration of ¹⁷⁷Lu-Dotatate requires a multidisciplinary team and careful patient monitoring.

Detailed Methodologies:

-

Patient Selection and Preparation:

-

Patients must have SSTR-positive disease confirmed by imaging.

-

Adequate bone marrow, renal, and liver function are required.

-

Anti-emetics are administered prior to the infusion to manage nausea and vomiting, which can be exacerbated by the co-administered amino acid solution.

-

-

Administration:

-

A solution of lysine and arginine is co-infused to reduce the renal uptake of ¹⁷⁷Lu-Dotatate and thereby minimize nephrotoxicity.

-

The standard dose of ¹⁷⁷Lu-Dotatate is 7.4 GBq (200 mCi), typically administered over 30 minutes.

-

A full course of treatment usually consists of four cycles, administered 8-12 weeks apart.

-

-

Dosimetry:

-

Post-treatment imaging (planar whole-body scans or SPECT/CT) is performed at multiple time points to calculate the radiation absorbed dose to tumors and critical organs, such as the kidneys and bone marrow.

-

Time-activity curves are generated for each organ of interest, and the total number of disintegrations is used to calculate the absorbed dose using the Medical Internal Radiation Dose (MIRD) formalism.

-

Conclusion

This compound-based theranostics have revolutionized the management of GEP-NETs. The high sensitivity and specificity of ⁶⁸Ga-Dotatate PET/CT allow for precise disease localization and staging, which is critical for treatment planning. ¹⁷⁷Lu-Dotatate PRRT offers a highly effective targeted therapy for patients with advanced or progressive disease, leading to significant improvements in progression-free survival and quality of life. The ongoing research, as exemplified by the NETTER-2 trial, continues to expand the applications of this powerful theranostic agent. A thorough understanding of the underlying molecular mechanisms, clinical evidence, and detailed experimental protocols is essential for the continued development and optimization of this compound-based strategies in the fight against GEP-NETs.

References

- 1. NETTER-2 Lu-177 this compound for Advanced Gastroenteropancreatic Neuroendocrine Tumors - The ASCO Post [ascopost.com]

- 2. Dosimetric Quantities in Neuroendocrine Tumors over Treatment Cycles with 177Lu-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

Investigating Dotatate in Non-Neuroendocrine Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The somatostatin receptor 2 (SSTR2) has emerged as a promising therapeutic target in various malignancies. While extensively studied and utilized in the management of neuroendocrine tumors (NETs), recent evidence highlights its expression in a range of non-neuroendocrine cancers, opening new avenues for targeted diagnostics and therapy using SSTR2-ligands such as Dotatate. This technical guide provides an in-depth overview of the preclinical investigation of this compound in non-neuroendocrine cancer models, focusing on experimental methodologies, quantitative data analysis, and the underlying biological pathways.

The this compound-SSTR2 Axis: A Rationale for Non-Neuroendocrine Cancers

This compound is a synthetic somatostatin analog that binds with high affinity to SSTR2. This interaction forms the basis of its clinical utility. When labeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), ⁶⁸Ga-Dotatate enables visualization of SSTR2-expressing tumors through Positron Emission Tomography (PET). When chelated with a therapeutic radioisotope such as Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), it becomes a potent agent for Peptide Receptor Radionuclide Therapy (PRRT), delivering targeted radiation to cancer cells.

The rationale for exploring this compound in non-neuroendocrine cancers stems from the observation of SSTR2 expression in various tumor types, including breast cancer, prostate cancer, glioblastoma, and lung cancer.[1][2] The activation of SSTR2 by its ligand can inhibit cell proliferation through various signaling pathways.[2]

SSTR2 Signaling Pathway

The binding of this compound to SSTR2, a G-protein coupled receptor, initiates a signaling cascade that can lead to anti-proliferative effects. This is primarily mediated through the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Downstream effects include the activation of protein phosphatases, which can dephosphorylate key signaling molecules involved in cell growth and proliferation, such as those in the MAPK and PI3K/Akt pathways. This ultimately results in cell cycle arrest and induction of apoptosis.

Quantitative Data on SSTR2 Expression and this compound Uptake

The efficacy of this compound-based imaging and therapy is contingent on the level of SSTR2 expression in the target tumor. The following tables summarize key quantitative data from preclinical studies in various non-neuroendocrine cancer models.

Table 1: SSTR Subtype Expression in Breast Cancer

| SSTR Subtype | Percentage of Tumors with mRNA Expression | Correlation with Estrogen Receptor (ER) | Correlation with Progesterone Receptor (PR) |

| SSTR1 | 91% | Yes | No |

| SSTR2 | 98% | Yes | Yes |

| SSTR3 | 96% | No | No |

| SSTR4 | 76% | Yes | No |

| SSTR5 | 54% | No | No |

| Data synthesized from studies on primary ductal NOS breast tumors.[3][4] |

Table 2: Preclinical Biodistribution of ¹⁷⁷Lu-Dotatate in Xenograft Models

| Organ/Tissue | % Injected Dose per Gram (%ID/g) at 4h | % Injected Dose per Gram (%ID/g) at 72h |

| HEK-hsstr2 Tumor | 17.8 ± 3.2 | 10.5 ± 2.1 |

| Blood | 0.10 ± 0.02 | 0.01 ± 0.00 |

| Heart | 0.61 ± 0.09 | 0.07 ± 0.01 |

| Lung | 6.59 ± 3.41 | 1.32 ± 1.15 |

| Liver | 1.5 ± 0.3 | 0.5 ± 0.1 |

| Spleen | 2.1 ± 0.5 | 0.8 ± 0.2 |

| Kidney | 15.2 ± 2.8 | 5.5 ± 1.2 |

| Bone | 0.8 ± 0.2 | 0.3 ± 0.1 |

| Data from nude mice bearing HEK-hsstr2 tumor xenografts. |

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of this compound in novel cancer models. This section provides a comprehensive overview of key experimental protocols.

Experimental Workflow for Preclinical Evaluation

In Vitro Binding Affinity Assay

Objective: To determine the binding affinity (Kd) and the number of binding sites (Bmax) of radiolabeled this compound to cancer cells expressing SSTR2.

Materials:

-

SSTR2-positive cancer cell line

-

Culture medium and supplements

-

Radiolabeled this compound (e.g., ¹⁷⁷Lu-Dotatate or ⁶⁸Ga-Dotatate)

-

Unlabeled this compound

-

Binding buffer (e.g., Tris-HCl with BSA and MgCl₂)

-

Multi-well plates (e.g., 24-well or 48-well)

-

Gamma counter

Protocol:

-

Cell Culture: Culture SSTR2-positive cells to 80-90% confluency.

-

Cell Seeding: Seed cells in multi-well plates at a density of 1-5 x 10⁵ cells per well and allow them to adhere overnight.

-

Assay Preparation: Wash cells with ice-cold binding buffer.

-

Saturation Binding:

-

Prepare serial dilutions of radiolabeled this compound in binding buffer.

-

For non-specific binding, prepare a parallel set of dilutions containing a high concentration of unlabeled this compound (e.g., 1 µM).

-

Add the radioligand solutions to the wells.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., 4°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Washing: Aspirate the incubation medium and wash the cells rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Cell Lysis and Counting: Lyse the cells (e.g., with NaOH or SDS) and transfer the lysate to counting tubes.

-

Data Analysis: Measure the radioactivity in a gamma counter. Plot the specific binding (total binding - non-specific binding) against the concentration of the radioligand. Analyze the data using non-linear regression to determine Kd and Bmax.

In Vitro Internalization Assay

Objective: To quantify the rate and extent of radiolabeled this compound internalization into SSTR2-expressing cancer cells.

Materials:

-

Same as for the binding affinity assay.

-

Acid wash buffer (e.g., glycine-HCl, pH 2.5)

Protocol:

-

Cell Seeding: Seed cells as described for the binding affinity assay.

-

Radioligand Incubation: Incubate cells with a fixed concentration of radiolabeled this compound at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Separation of Surface-Bound and Internalized Fractions:

-

At each time point, place the plates on ice to stop internalization.

-

Collect the supernatant (unbound fraction).

-

Wash the cells with ice-cold binding buffer.

-

Add acid wash buffer and incubate for a short period (e.g., 5-10 minutes) to strip the surface-bound radioligand. Collect this fraction.

-

Lyse the cells to release the internalized radioligand. Collect this fraction.

-

-

Radioactivity Measurement: Measure the radioactivity in all three fractions (unbound, surface-bound, and internalized) using a gamma counter.

-

Data Analysis: Express the internalized radioactivity as a percentage of the total cell-associated radioactivity (surface-bound + internalized) at each time point.

Cell Viability Assay (Post-¹⁷⁷Lu-Dotatate Treatment)

Objective: To assess the cytotoxic effect of ¹⁷⁷Lu-Dotatate on cancer cells.

Materials:

-

SSTR2-positive cancer cell line

-

Culture medium and supplements

-

¹⁷⁷Lu-Dotatate

-

96-well plates

-

MTT or XTT reagent

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Prepare serial dilutions of ¹⁷⁷Lu-Dotatate in culture medium and add to the wells. Include an untreated control.

-

Incubation: Incubate the plates for a defined period (e.g., 24, 48, 72, or 120 hours).

-

MTT/XTT Assay:

-

Add MTT or XTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Add the solubilization solution to dissolve the crystals.

-

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the concentration of ¹⁷⁷Lu-Dotatate to determine the IC50 value.

In Vivo Biodistribution Study

Objective: To determine the uptake and clearance of radiolabeled this compound in tumor-bearing animals.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

SSTR2-positive cancer cell line

-

¹⁷⁷Lu-Dotatate

-

Anesthesia

-

Gamma counter

Protocol:

-

Xenograft Model: Inoculate mice subcutaneously or orthotopically with cancer cells. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

-

Radiotracer Injection: Inject a known amount of ¹⁷⁷Lu-Dotatate intravenously into the tail vein of the mice.

-

Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours).

-

Organ Harvesting: Dissect and collect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).

-

Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose for calibration.

-

Data Analysis: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Preclinical ⁶⁸Ga-Dotatate PET/CT Imaging

Objective: To visualize SSTR2-expressing tumors in vivo.

Materials:

-

Tumor-bearing mice

-

⁶⁸Ga-Dotatate

-

PET/CT scanner

-

Anesthesia

Protocol:

-

Animal Preparation: Fast the animals for 4-6 hours before imaging.

-

Radiotracer Injection: Anesthetize the mouse and inject ⁶⁸Ga-Dotatate intravenously.

-

Uptake Period: Allow the radiotracer to distribute for a specific period (e.g., 45-60 minutes).

-

Imaging:

-

Position the anesthetized mouse in the PET/CT scanner.

-

Perform a CT scan for anatomical localization and attenuation correction.

-

Acquire PET data for a specified duration (e.g., 10-20 minutes).

-

-

Image Reconstruction and Analysis: Reconstruct the PET and CT images and fuse them. Analyze the images to determine the tumor uptake, often quantified as the Standardized Uptake Value (SUV).

Conclusion

The investigation of this compound in non-neuroendocrine cancer models presents a promising frontier in oncology research. The expression of SSTR2 in a variety of these tumors provides a strong rationale for the application of this compound-based theranostics. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of this compound, from initial in vitro characterization to in vivo efficacy studies. Rigorous and standardized experimental approaches are paramount to generating high-quality, reproducible data that can pave the way for future clinical translation and expand the therapeutic reach of this powerful targeted agent.

References

- 1. 68Ga-DOTATATE PET/CT in Nonneuroendocrine Tumors: A Pictorial Essay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Correlation of Somatostatin Receptor 2 Expression, 68Ga-DOTATATE PET Scan and Octreotide Treatment in Thymic Epithelial Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Somatostatin receptors in primary human breast cancer: quantitative analysis of mRNA for subtypes 1--5 and correlation with receptor protein expression and tumor pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of Somatostatin Type-2 and -4 Receptor and Correlation with Histological Type in Breast Cancer | Anticancer Research [ar.iiarjournals.org]

Unraveling the High-Affinity Embrace: The Molecular Basis of Dotatate's Interaction with SSTR2

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Dotatate, a synthetic somatostatin analogue, has emerged as a cornerstone in the diagnosis and treatment of neuroendocrine tumors (NETs) due to its exceptionally high binding affinity for the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in many of these malignancies. This technical guide provides an in-depth exploration of the molecular underpinnings of this high-affinity interaction. We delve into the structural biology of the this compound-SSTR2 complex, dissect the key amino acid residues governing the binding, and elucidate the downstream signaling pathways triggered by this interaction. Furthermore, this document offers a compilation of quantitative binding data and detailed experimental protocols for key assays, aiming to equip researchers and drug development professionals with a comprehensive understanding of this critical molecular partnership.

Introduction

The clinical success of this compound, particularly in its radiolabeled forms such as 68Ga-DOTATATE for PET imaging and 177Lu-DOTATATE for peptide receptor radionuclide therapy (PRRT), is fundamentally rooted in its precise and robust binding to SSTR2.[1] Understanding the molecular intricacies of this interaction is paramount for the rational design of next-generation theranostic agents with improved pharmacological profiles. This guide synthesizes current knowledge on the structural determinants, binding kinetics, and functional consequences of this compound's engagement with SSTR2.

The SSTR2 Receptor: A G-Protein Coupled Receptor

The somatostatin receptor 2 (SSTR2) is a class A G-protein-coupled receptor (GPCR) characterized by seven transmembrane helices.[2] Its natural ligands are the peptide hormones somatostatin-14 and somatostatin-28.[3] Upon agonist binding, SSTR2 undergoes a conformational change that facilitates the activation of intracellular signaling cascades, primarily through coupling to inhibitory G proteins (Gi).[2]

The Molecular Architecture of the this compound-SSTR2 Complex

Recent advancements in structural biology, including cryo-electron microscopy (cryo-EM), have provided unprecedented atomic-level insights into the interaction between SSTR2 and somatostatin analogues.[3] These studies reveal a deep ligand-binding pocket formed by the transmembrane helices of the receptor.

This compound, a cyclic octapeptide, docks into this pocket, stabilized by a network of specific interactions. A crucial component of this compound and other high-affinity SSTR2 ligands is the conserved Trp-Lys motif, which plays a pivotal role in anchoring the ligand within the binding site.

Molecular dynamics simulations have further illuminated the dynamic nature of this interaction, highlighting the key residues in SSTR2 that form stable contacts with this compound. These interactions are a combination of hydrophobic, electrostatic, and van der Waals forces.

Key Interacting Residues in SSTR2:

-

Hydrophobic Interactions: Residues such as Tyr205, Ile195, Val280, Phe294, and Ile295 form a hydrophobic sub-pocket that accommodates the aromatic rings of this compound's Tyr3 and Phe6 residues.

-

Electrostatic Interactions: The positively charged lysine residue (Lys5) in this compound forms a salt bridge with the negatively charged Asp122 in transmembrane helix 3 (TM3) of SSTR2. Additionally, the DOTA chelator itself can engage in electrostatic interactions with residues like Arg184 and Arg190 in the extracellular loop 2 (ECL2).

-

Hydrogen Bonds: Ser279 in TM6 is involved in stabilizing the disulfide bridge of this compound.

The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator, essential for radiolabeling, also contributes to the binding affinity. Molecular dynamics studies show that the DOTA moiety interacts with residues in the extracellular loops of SSTR2, further stabilizing the complex. The nature of the chelated radiometal (e.g., 68Ga vs. 64Cu) can also subtly influence the interaction pattern and overall stability.

Quantitative Analysis of this compound-SSTR2 Binding Affinity

The high affinity of this compound for SSTR2 is quantified by various binding parameters, including the inhibition constant (Ki), the dissociation constant (Kd), and the maximal number of binding sites (Bmax). These values are typically determined through radioligand binding assays. Below is a summary of reported binding affinities for this compound and related compounds.

| Compound | Cell Line/Tissue | Assay Type | Parameter | Value (nM) | Reference |

| natGa-DOTATATE | CHO-K1 (human SSTR2) | Competition | Ki | 1.4 ± 0.3 | |

| [177Lu]Lu-DOTA-TATE | HEK-SST2 | Saturation | Kd | 0.08 ± 0.02 | |

| [64Cu]Cu-DOTATATE | MPC-mCherry tumor sections | Saturation | Kd | 6.2 | |

| This compound | MPC-mCherry tumor sections | Competition | IC50 | 15.9 | |

| 68Ga-DOTATATE | AR42J (rat pancreatic cancer) | Competition | IC50 | 0.20 ± 0.18 | |

| natGa-DOTATATE | ZR-75-1 (human breast cancer) | Competition | Ki | 1.4 ± 0.3 |

Note: Binding affinities can vary depending on the experimental conditions, cell line, and specific radioligand used.

Experimental Protocols

A fundamental technique for characterizing the interaction between this compound and SSTR2 is the radioligand binding assay. This section provides a generalized protocol for performing competitive and saturation binding assays.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki or Kd) and the density of SSTR2 receptors (Bmax) in a given cell or tissue preparation.

Materials:

-

Cells or tissue homogenates expressing SSTR2.

-

Radiolabeled this compound analogue (e.g., 125I-[Tyr3]-octreotide, [177Lu]Lu-DOTA-TATE).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA, and protease inhibitors).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Filtration apparatus.

-

Scintillation counter or gamma counter.

-

96-well plates.

Procedure:

Part A: Saturation Binding Assay (to determine Kd and Bmax)

-

Preparation of Receptor Membranes: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in the binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add a constant amount of receptor membrane preparation to each well.

-

Addition of Radioligand: Add increasing concentrations of the radiolabeled this compound analogue to the wells. For each concentration, prepare duplicate wells for total binding and triplicate wells for non-specific binding.

-

Determination of Non-Specific Binding: To the non-specific binding wells, add a high concentration of unlabeled this compound (e.g., 1 µM) to saturate the receptors.

-

Incubation: Incubate the plate at a defined temperature (e.g., 37°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each radioligand concentration.

-

Plot the specific binding against the concentration of the radioligand.

-

Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

-

Part B: Competition Binding Assay (to determine Ki)

-

Assay Setup: In a 96-well plate, add a constant amount of receptor membrane preparation to each well.

-

Addition of Ligands: Add a constant, low concentration of the radiolabeled this compound analogue (typically at or below its Kd) to all wells. Then, add increasing concentrations of unlabeled this compound (the competitor) to the wells. Include control wells for total binding (no competitor) and non-specific binding (high concentration of unlabeled ligand).

-

Incubation, Termination, Washing, and Quantification: Follow steps 5-8 from the saturation binding assay protocol.

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the unlabeled this compound.

-

Analyze the data using non-linear regression (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing Molecular Interactions and Pathways

SSTR2 Signaling Pathway

Upon binding of an agonist like this compound, SSTR2 primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initiates a cascade of downstream signaling events that ultimately regulate cellular processes such as hormone secretion, proliferation, and apoptosis.

Caption: SSTR2 signaling pathway activated by this compound.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay.

Caption: Experimental workflow for a radioligand binding assay.

Key Molecular Interactions of this compound with SSTR2

This diagram highlights the critical interactions between this compound and the SSTR2 binding pocket.

Caption: Key molecular interactions between this compound and SSTR2.

Conclusion

The high affinity of this compound for SSTR2 is a multifactorial phenomenon orchestrated by a precise constellation of molecular interactions within the receptor's binding pocket. The structural framework provided by the peptide backbone, the key anchoring roles of the Tyr3, Phe6, and Lys5 residues, and the stabilizing contributions of the DOTA chelator collectively ensure a robust and specific binding event. This detailed molecular understanding, supported by quantitative binding data and robust experimental methodologies, provides a solid foundation for the continued development of SSTR2-targeted agents for the diagnosis and therapy of neuroendocrine tumors and other SSTR2-expressing pathologies. The principles outlined in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this critical area of molecular medicine.

References

The Theranostic Potential of Dotatate Analogues: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

The landscape of neuroendocrine tumor (NET) management has been significantly reshaped by the advent of theranostics, a paradigm that integrates diagnostic imaging and targeted radionuclide therapy.[1] At the forefront of this evolution are Dotatate analogues, synthetic somatostatin analogues with a high affinity for somatostatin receptor subtype 2 (SSTR2), which is overexpressed in the majority of well-differentiated NETs.[2][3] This technical guide provides a comprehensive overview of the theranostic potential of this compound analogues, detailing their mechanism of action, quantitative performance in clinical settings, and the experimental protocols that underpin their use.

Mechanism of Action and the Theranostic Principle

The theranostic application of this compound analogues hinges on their ability to act as vectors for both imaging and therapeutic radionuclides.[4] The core principle involves labeling a this compound analogue, most commonly DOTA-TATE, with either a positron-emitting radionuclide for diagnostic imaging (e.g., Gallium-68) or a beta- or alpha-emitting radionuclide for therapy (e.g., Lutetium-177 or Actinium-225).[2]

-

Diagnosis and Staging: When labeled with Gallium-68 (⁶⁸Ga), ⁶⁸Ga-DOTATATE serves as a highly sensitive and specific PET tracer for localizing and staging SSTR-positive tumors. The high affinity of this compound for SSTR2 allows for precise visualization of primary tumors and metastatic lesions, often outperforming conventional imaging techniques.

-

Therapy (Peptide Receptor Radionuclide Therapy - PRRT): For therapeutic intervention, the same this compound analogue is labeled with a particle-emitting radionuclide, such as Lutetium-177 (¹⁷⁷Lu). The resulting radiopharmaceutical, ¹⁷⁷Lu-DOTATATE, is administered intravenously and selectively binds to SSTR2 on tumor cells. The localized emission of beta particles induces DNA damage and subsequent cell death in the targeted tumor tissue while minimizing damage to surrounding healthy tissues. This targeted approach is known as Peptide Receptor Radionuclide Therapy (PRRT).

The success of this theranostic pairing relies on the consistent expression of SSTR2 by the tumor, which is confirmed by the diagnostic ⁶⁸Ga-DOTATATE PET/CT scan prior to therapy. This ensures that only patients likely to respond to PRRT are selected for treatment.

Quantitative Data on this compound Analogues

The clinical utility of this compound analogues is supported by a growing body of quantitative data from numerous studies. These data highlight their efficacy in both diagnostic and therapeutic settings.

Table 1: Diagnostic Performance of ⁶⁸Ga-DOTATATE PET/CT

| Parameter | Value | Reference |

| Sensitivity | 90.9% - 100% | |

| Specificity | 90.6% | |

| Superiority over ¹¹¹In-octreotide | Higher sensitivity and lesion detection rate | |

| Optimal SUVmax Cutoff for Predicting SSA Response | <18.35 associated with shorter PFS |

Table 2: Therapeutic Efficacy of ¹⁷⁷Lu-DOTATATE PRRT in Neuroendocrine Tumors

| Study/Endpoint | Result | Reference |

| NETTER-1 Phase 3 Trial (Midgut NETs) | ||

| Median Progression-Free Survival | 22.8 months (vs. 8.5 months with high-dose octreotide) | |

| Objective Response Rate | 43.0% (vs. 9.3% with high-dose octreotide) | |

| Retrospective Study (Lung NETs) | ||

| Median Number of Treatments | 4 | |

| Outcome | Well-tolerated with some efficacy | |

| Symptomatic Control (Carcinoid Syndrome) | ||

| Reduction in Bowel Movement Frequency | Significant decrease from 6.1 to 4.6 per day | |

| Reduction in Flushing | Significant decrease from 4.3 to 2.4 per day |

Table 3: Dosimetry of ¹⁷⁷Lu-DOTATATE PRRT (Absorbed Dose per Unit Administered Activity)

| Organ | Median Absorbed Dose (Gy/GBq) | Reference |

| Kidneys | 0.64 (Range: 0.47–0.90) | |

| Spleen | 1.23 (Range: 0.53–1.59) | |

| Liver | 0.54 (Range: 0.23–0.62) | |

| Bone Marrow | 0.04 (Range: 0.02–0.06) | |

| Tumor | 4.6 (Range: 3.09–9.47) |

Experimental Protocols

The successful implementation of this compound analogue-based theranostics requires standardized and meticulously executed experimental protocols.

Radiolabeling of DOTA-TATE

The labeling of DOTA-TATE with ⁶⁸Ga or ¹⁷⁷Lu is typically performed using an automated synthesis module to ensure consistency, high radiochemical purity, and radiation safety.

3.1.1. ⁶⁸Ga-DOTATATE Radiolabeling

-

Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using hydrochloric acid.

-

Purification and Concentration (Optional): The eluate may be purified and concentrated using a cation-exchange resin.

-

Labeling Reaction: The purified ⁶⁸Ga is added to a vial containing the DOTA-TATE precursor and a buffer (e.g., HEPES) to maintain the optimal pH. The reaction mixture is heated for a specific duration (e.g., 5-15 minutes at 95°C).

-

Quality Control: The final product undergoes quality control to assess radiochemical purity (typically >95%) using methods like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC), pH, and sterility.

3.1.2. ¹⁷⁷Lu-DOTATATE Radiolabeling

-

Reaction Setup: A sterile vial containing DOTA-TATE is prepared.

-

Addition of ¹⁷⁷Lu: A specified activity of ¹⁷⁷LuCl₃ solution is added to the DOTA-TATE vial.

-

Incubation: The reaction mixture is heated at a controlled temperature (e.g., 95°C) for a defined period (e.g., 15-30 minutes).

-

Quality Control: Similar to ⁶⁸Ga-DOTATATE, the final product is tested for radiochemical purity, pH, sterility, and endotoxin levels before administration.

⁶⁸Ga-DOTATATE PET/CT Imaging Protocol

-

Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the scan. Short-acting somatostatin analogues should be discontinued for 24 hours, while long-acting analogues may need to be withheld for several weeks.

-

Radiopharmaceutical Administration: A standard dose of ⁶⁸Ga-DOTATATE (e.g., 148-185 MBq) is administered intravenously.

-

Uptake Phase: The patient rests for an uptake period of approximately 40-90 minutes to allow for tracer distribution and tumor uptake.

-

Image Acquisition: A whole-body PET/CT scan is performed, typically from the vertex of the skull to the mid-thigh.

-

Image Reconstruction and Analysis: Images are reconstructed and analyzed to identify areas of abnormal radiotracer uptake, which are quantified using the Standardized Uptake Value (SUV).

¹⁷⁷Lu-DOTATATE PRRT Protocol

-

Patient Selection: Patients must have SSTR-positive disease confirmed by ⁶⁸Ga-DOTATATE PET/CT and adequate organ function (renal and hematological).

-

Pre-medication: An antiemetic is administered prior to the infusion.

-

Amino Acid Infusion: To protect the kidneys from radiation-induced damage, a solution of amino acids (lysine and arginine) is infused before, during, and after the ¹⁷⁷Lu-DOTATATE administration.

-

¹⁷⁷Lu-DOTATATE Administration: The therapeutic dose of ¹⁷⁷Lu-DOTATATE (typically 7.4 GBq per cycle) is administered intravenously over 30-40 minutes.

-

Treatment Cycles: Treatment is typically given in 4 cycles at intervals of 8 to 12 weeks.

-

Post-Therapy Imaging and Dosimetry: Post-treatment scans (planar whole-body and/or SPECT/CT) are acquired at multiple time points (e.g., 4, 24, 48, and 72 hours post-injection) to calculate the radiation dose delivered to tumors and critical organs.

Visualizing Key Processes and Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the core signaling pathway, a typical experimental workflow, and the logical framework for patient management.

Signaling Pathway

Caption: SSTR2 signaling pathway upon binding of a this compound analogue.

Experimental Workflow

Caption: Theranostic workflow for NET patients using this compound analogues.

Logical Relationship Diagram

References

- 1. ajronline.org [ajronline.org]

- 2. A Clinical Guide to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overexpression of somatostatin receptor type 2 in neuroendocrine tumors for improved Ga68-DOTATATE imaging and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Search for an Alternative to [68Ga]Ga-DOTA-TATE in Neuroendocrine Tumor Theranostics: Current State of 18F-labeled Somatostatin Analog Development [thno.org]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Binding Assay Using Radiolabeled Dotatate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for conducting in vitro cell binding assays using radiolabeled Dotatate, a somatostatin analog widely used in the research and clinical evaluation of neuroendocrine tumors (NETs) that overexpress somatostatin receptor subtype 2 (SSTR2). Radiolabeled this compound, such as with Lutetium-177 (¹⁷⁷Lu) or Gallium-68 (⁶⁸Ga), is a critical tool for characterizing the binding affinity and receptor density of SSTR2 on the cell surface. These assays are fundamental in the development of new radiopharmaceuticals and for understanding the mechanisms of peptide receptor radionuclide therapy (PRRT).

The two primary types of in vitro binding assays described herein are saturation binding and competition binding assays. Saturation binding assays are employed to determine the equilibrium dissociation constant (Kd), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax), which reflects the receptor density on the target cells. Competition binding assays are used to determine the half-maximal inhibitory concentration (IC50) of an unlabeled ligand, which can then be used to calculate the binding affinity (Ki) of the unlabeled compound.

Key Experimental Protocols

Materials and Reagents

-

Cell Lines: SSTR2-expressing cell lines (e.g., HEK293-SSTR2, AR42J, U2OS-SSTR2A, BON1-SSTR2A). A negative control cell line lacking SSTR2 expression is recommended.

-

Radiolabeled this compound: ¹⁷⁷Lu-DOTA-TATE or ⁶⁸Ga-DOTA-TATE with high radiochemical purity (>95%).

-

Unlabeled this compound: For competition assays and determination of non-specific binding.

-

Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Binding Buffer: HEPES-based buffer (e.g., 20 mM HEPES, pH 7.4, containing 4 mM MgCl₂, 0.2% BSA, and protease inhibitors like bacitracin, PMSF, and aprotinin)[1].

-

Wash Buffer: Ice-cold phosphate-buffered saline (PBS).

-

Lysis Buffer: 0.1 M NaOH or other suitable cell lysis buffer.

-

Scintillation Cocktail: For radioactivity counting.

-

Multi-well plates: 24- or 48-well plates, typically coated with poly-D-lysine or collagen.

-

Filtration Apparatus: Cell harvester and filter mats (e.g., GF/C filters presoaked in polyethyleneimine) for separation of bound and free radioligand[2].

-

Gamma Counter or Scintillation Counter: For measuring radioactivity.

-

Protein Assay Kit: To determine protein concentration for normalization (e.g., BCA assay).

Experimental Workflow

Experimental workflow for the in vitro cell binding assay.

Protocol 1: Saturation Binding Assay

This protocol is designed to determine the Kd and Bmax of the radiolabeled this compound.

-

Cell Seeding: Seed SSTR2-expressing cells into 24- or 48-well plates and culture until they reach near-confluence (typically 24-48 hours).

-

Preparation of Radioligand Dilutions: Prepare a series of dilutions of the radiolabeled this compound in binding buffer. The concentration range should typically span from 0.05 to 10 nM to encompass the expected Kd value[1].

-

Assay Setup:

-

Total Binding: To a set of wells, add the increasing concentrations of radiolabeled this compound.

-

Non-specific Binding: To a parallel set of wells, add the same increasing concentrations of radiolabeled this compound along with a high concentration of unlabeled this compound (e.g., 1 µM) to saturate the specific binding sites[3].

-

-

Incubation: Incubate the plates at 37°C for a predetermined time to reach equilibrium (typically 60-120 minutes)[1].

-

Termination of Binding:

-

Adherent Cells: Aspirate the incubation medium and quickly wash the cells three times with ice-cold PBS to remove unbound radioligand.

-

Suspension Cells/Membranes: Terminate the incubation by rapid filtration through a filter mat using a cell harvester. Wash the filters several times with ice-cold wash buffer.

-

-

Cell Lysis and Counting:

-

Adherent Cells: Add lysis buffer (e.g., 0.1 M NaOH) to each well to solubilize the cells and the bound radioactivity. Transfer the lysate to scintillation vials.

-

Filtration: Transfer the filter discs to scintillation vials.

-

-

Radioactivity Measurement: Add scintillation cocktail to each vial and measure the counts per minute (CPM) using a gamma or scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of excess unlabeled ligand).

-

Plot the specific binding against the concentration of the radiolabeled this compound.

-

Use non-linear regression analysis (e.g., one-site binding hyperbola) to fit the data and determine the Kd and Bmax values.

-

Signaling Pathway

References